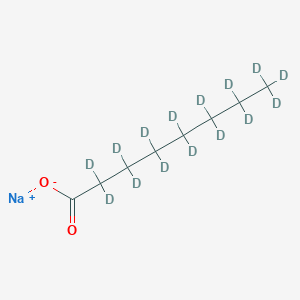

Sodium octanoate-D15

Description

BenchChem offers high-quality Sodium octanoate-D15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium octanoate-D15 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKRNSHANADUFY-QBMKXHHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium Octanoate-D15

This guide provides a comprehensive, technically detailed overview of the synthesis, purification, and characterization of Sodium octanoate-D15. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for preparing this isotopically labeled compound. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Deuterated Fatty Acids

Deuterated compounds, particularly fatty acids like Sodium octanoate-D15, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification. The replacement of hydrogen with deuterium atoms provides a "heavy" label that is non-radioactive and can be readily traced and differentiated from its endogenous, non-labeled counterparts. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a kinetic isotope effect, which is instrumental in studying reaction mechanisms and metabolic pathways.[1] Sodium octanoate-D15, in particular, serves as a crucial tracer for studying medium-chain fatty acid metabolism, which is implicated in various physiological and pathological processes.

Strategic Approach to the Synthesis of Sodium Octanoate-D15

The synthesis of Sodium octanoate-D15 is a two-stage process. The first and most critical stage is the perdeuteration of the octanoic acid backbone. The second stage involves the straightforward conversion of the deuterated carboxylic acid to its sodium salt.

Stage 1: Perdeuteration of Octanoic Acid

The chosen method for perdeuteration is a heterogeneous catalytic hydrogen-deuterium (H/D) exchange reaction under hydrothermal conditions. This approach is favored for its efficiency in achieving high levels of deuteration across the entire alkyl chain.

-

Causality of Experimental Choice : A platinum on carbon (Pt/C) catalyst is selected due to its high activity in promoting H/D exchange on both aromatic and aliphatic C-H bonds.[2][3] Deuterium oxide (D₂O) serves as the deuterium source, and the reaction is conducted at elevated temperature and pressure to overcome the activation energy for C-H bond cleavage and facilitate the exchange process. This method avoids the use of complex and expensive deuterated starting materials and multi-step synthetic routes.

Stage 2: Conversion to Sodium Salt

The conversion of Octanoic acid-D15 to Sodium octanoate-D15 is a standard acid-base neutralization reaction.

-

Causality of Experimental Choice : The use of sodium hydroxide (NaOH) is a simple, high-yielding, and well-established method for converting a carboxylic acid to its corresponding sodium salt. The reaction is typically quantitative and proceeds readily at room temperature.[4][5]

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for Sodium octanoate-D15.

Detailed Experimental Protocols

Part 1: Synthesis of Octanoic Acid-D15 via Hydrothermal H/D Exchange

This protocol is adapted from established methods for the perdeuteration of saturated fatty acids.[3]

Materials:

| Reagent/Material | Grade | Supplier Example |

| Octanoic Acid | ≥98% | Sigma-Aldrich |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories |

| Platinum on Carbon (Pt/C) | 10 wt. % | Sigma-Aldrich |

| Parr Reactor (or similar) | High Pressure/Temp | Parr Instrument Company |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |

Procedure:

-

Reactor Charging: In a high-pressure Parr reactor, combine octanoic acid (e.g., 10 g, 69.3 mmol), 10% Pt/C catalyst (e.g., 1 g, 10 wt. % of the substrate), and deuterium oxide (e.g., 50 mL).

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon) three times. Heat the reactor to 200°C with stirring. The pressure will increase due to the vapor pressure of D₂O at this temperature. Maintain these conditions for 48-72 hours. The extended reaction time is to ensure a high degree of deuterium incorporation.

-

Work-up and Extraction: Cool the reactor to room temperature and cautiously vent any residual pressure. Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of diethyl ether to recover any adsorbed product. Transfer the filtrate to a separatory funnel and extract the deuterated octanoic acid with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield Octanoic acid-D15 as an oily liquid.

Part 2: Synthesis of Sodium Octanoate-D15

This protocol outlines the neutralization of the deuterated carboxylic acid.[4][5]

Materials:

| Reagent/Material | Grade | Supplier Example |

| Octanoic Acid-D15 | As synthesized | - |

| Sodium Hydroxide (NaOH) | ≥98% | Sigma-Aldrich |

| Ethanol | 200 Proof | Decon Labs |

| Deionized Water | High Purity | - |

Procedure:

-

Dissolution: Dissolve the synthesized Octanoic acid-D15 (e.g., assuming quantitative yield from the previous step, ~11 g, 69.3 mmol) in a mixture of ethanol and deionized water (e.g., 100 mL of a 1:1 v/v mixture).

-

Neutralization: Prepare a solution of sodium hydroxide (e.g., 2.77 g, 69.3 mmol) in deionized water (e.g., 20 mL). Slowly add the sodium hydroxide solution to the stirred solution of Octanoic acid-D15. Monitor the pH of the reaction mixture, aiming for a final pH of 7-8.

-

Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is Sodium octanoate-D15. The product can be further purified by recrystallization if necessary, for example, from an ethanol/ether mixture. Dry the final product under vacuum.

Purification and Characterization

Purification of Octanoic Acid-D15 and Sodium Octanoate-D15

The crude Octanoic acid-D15 can be purified by distillation under reduced pressure. For the final product, Sodium octanoate-D15, if impurities are detected, recrystallization is a suitable method. A general procedure for the purification of carboxylic acids involves dissolving the acid in an aqueous base, washing with an organic solvent to remove neutral impurities, followed by acidification and extraction.[6]

Characterization Techniques

A combination of spectroscopic techniques should be employed to confirm the identity, purity, and isotopic enrichment of the synthesized Sodium octanoate-D15.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated sample, the proton signals corresponding to the alkyl chain of octanoic acid should be absent or significantly diminished. The only expected signal would be from any residual, non-exchanged protons.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.[7][8][9]

-

²H NMR: Deuterium NMR will show a signal confirming the presence of deuterium in the molecule.

2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the level of deuterium incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample can be analyzed by GC-MS after derivatization (e.g., to its methyl ester) to improve volatility. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species. The isotopic distribution of the molecular ion cluster will provide a quantitative measure of the deuterium enrichment. The fragmentation pattern of saturated fatty acid esters is well-characterized and can be used for structural confirmation.[10][11][12]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Direct infusion ESI-MS in negative ion mode can be used to analyze the Sodium octanoate-D15 directly. The spectrum should show an ion corresponding to the deprotonated Octanoate-D15.[13][14]

Quantitative Data Summary

| Parameter | Expected Value for Octanoic Acid-D15 | Expected Value for Sodium Octanoate-D15 |

| Molecular Formula | C₈HD₁₅O₂ | C₈D₁₅NaO₂ |

| Molecular Weight | ~159.30 g/mol | ~181.29 g/mol |

| Isotopic Purity (atom % D) | >98% | >98% |

| Chemical Purity | >98% | >98% |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of Sodium octanoate-D15. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable isotopic tracer for a wide range of applications in the biomedical and chemical sciences. The emphasis on the rationale behind the chosen methodologies aims to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research requirements.

References

-

A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed. [Link]

- Method for preparing sodium, 8-(2-hydroxybenzamido)octanoate.

-

Octanoic Acid-D15 | CAS 69974-55-6. Veeprho. [Link]

-

Identification of fatty acids by electrospray mass spectrometry and tandem mass... PubMed. [Link]

-

Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. ResearchGate. [Link]

-

Octanoic-d15-acid | CAS 69974-55-6. ResolveMass Laboratories Inc. [Link]

-

Complete Replacement of H2 by D2 via Pd/C-Catalyzed H/D Exchange Reaction | Organic Letters. ACS Publications. [Link]

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

-

Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. [Link]

-

Identification of butanoic, hexanoic and octanoic acids by GC-MS. Top:... ResearchGate. [Link]

-

Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

-

With NaOH. Chemical Education Xchange. [Link]

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

-

Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]

-

Eutectic Point Determination of Type V Hydrophobic Octanoic Acid-Based Solvents by “Lock-Free” 1H and 13C NMR Self-Diffusion Experiments | Analytical Chemistry. ACS Publications. [Link]

-

Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C. SciSpace. [Link]

-

A new method of carboxylic acid α-deuteration. INIS-IAEA. [Link]

-

Ethyl octanoate is a flavor component of mangoes.<. Pearson. [Link]

-

Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. PMC - NIH. [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing. [Link]

-

Sodium octanoate. Two Chongqing Chemdad Co. ,Ltd. [Link]

-

Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings. ResearchGate. [Link]

-

Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. NIH. [Link]

-

Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al 2 O 3 Catalyst. ResearchGate. [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. [Link]

-

Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

-

Hydrothermal decarboxylation and hydrogenation of fatty acids over Pt/C. PubMed. [Link]

-

13 C NMR spectrum of partially deuteriated 8 (H : D) at ambient temperature. ResearchGate. [Link]

-

Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

-

octanoic acid, decyl ester - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sodium octanoate synthesis - chemicalbook [chemicalbook.com]

- 5. With NaOH [chemedx.org]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Sodium Octanoate

This guide provides a comprehensive overview of the physicochemical properties of deuterated sodium octanoate, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the nuances of its self-assembly in aqueous solutions, explore the subtle yet significant effects of isotopic substitution, and detail the state-of-the-art methodologies for its characterization. Our focus is not merely on the "what" but on the "why"—providing the causal reasoning behind experimental design and technique selection.

Introduction: The Significance of Isotopic Labeling in Surfactant Science

Sodium octanoate (C₈H₁₅NaO₂), a single-chain anionic surfactant, is a valuable model compound for studying the fundamental principles of self-assembly, micellization, and phase behavior.[1] Its deuterated counterpart, where hydrogen atoms on the alkyl chain are replaced with deuterium (²H or D), offers a unique and powerful tool for specific analytical techniques. The primary impetus for using deuterated surfactants is the manipulation of neutron scattering length density (SLD).

Neutrons interact differently with hydrogen (¹H) and deuterium (²H) nuclei. This difference allows for "contrast matching" in Small-Angle Neutron Scattering (SANS) experiments.[2] By selectively deuterating the surfactant, the solvent (e.g., using D₂O), or both, researchers can make specific components of a complex system effectively "invisible" to neutrons, thereby highlighting the structure and interactions of the components of interest.[3] This is invaluable for studying the precise location of solubilized drugs within a micelle, the structure of protein-surfactant complexes, or the morphology of mixed-micellar systems.[4]

This guide will explore the core physicochemical properties of deuterated sodium octanoate, compare them to its protonated (hydrogenated) analogue, and provide robust protocols for their empirical determination.

Synthesis and Isotopic Purity

The synthesis of deuterated sodium octanoate typically involves the use of a deuterated precursor. Common methods include the reduction of unsaturated bonds or dehalogenation of organic compounds using deuterium-rich sources like deuterium gas (D₂), heavy water (D₂O), or sodium borodeuteride (NaBD₄).[5][6] For example, a common route is the catalytic deuteration of an unsaturated fatty acid precursor followed by saponification with sodium hydroxide.

Verification of Isotopic Purity: Post-synthesis, it is critical to verify the level and position of deuterium incorporation. This is predominantly achieved using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at specific sites, while ²H NMR confirms the presence of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact molecular weight, confirming the mass increase corresponding to the number of deuterium atoms incorporated.

Core Physicochemical Properties: A Comparative Analysis

While the substitution of hydrogen with deuterium is often considered a subtle modification, it can induce measurable changes in physicochemical properties due to the greater mass and slightly smaller van der Waals radius of deuterium, which can affect intermolecular interactions.

The molecular structure of protonated vs. terminally deuterated sodium octanoate is illustrated below.

Caption: Molecular formulas of protonated and terminally deuterated sodium octanoate.

Table 1: Comparison of Physicochemical Properties

| Property | Sodium Octanoate (Protonated) | Deuterated Sodium Octanoate (d₃) | Rationale for Difference |

| Molecular Formula | C₈H₁₅NaO₂[1] | C₈H₁₂D₃NaO₂[7] | Substitution of 3 terminal hydrogen atoms with deuterium. |

| Molecular Weight | ~166.19 g/mol [1] | ~169.21 g/mol [7] | Increased mass due to three deuterium atoms. |

| Critical Micelle Concentration (CMC) | ~0.40 M (in H₂O at 25°C) | Expected to be slightly lower | Deuterium is less polarizable and has a smaller effective volume than hydrogen, leading to slightly stronger hydrophobic interactions (the "hydrophobic effect" is primarily entropy-driven). This can favor micellization at a slightly lower concentration.[8][9] |

| Thermodynamics of Micellization | Spontaneous (ΔG < 0), primarily entropy-driven[9][10] | Spontaneous (ΔG < 0), subtle changes in ΔH and ΔS | The enthalpy (ΔH) and entropy (ΔS) of micellization may show minor shifts reflecting the altered hydration shell around the deuterated alkyl chain.[9] |

Self-Assembly and the Critical Micelle Concentration (CMC)

Surfactant molecules, when dispersed in a solvent at concentrations above the CMC, spontaneously aggregate to form structures such as micelles.[11] This process is a delicate balance between the unfavorable interaction of the hydrophobic tail with water and the favorable interaction of the hydrophilic head with water.[8] The CMC is the inflection point where this transition from a solution of monomers to one containing micelles becomes significant.

Caption: Conceptual illustration of surfactant monomers below the CMC and micelle formation above the CMC.

Experimental Characterization: Protocols and Scientific Rationale

The accurate determination of physicochemical properties is paramount. Below are detailed protocols for key experiments, along with the expert reasoning behind their application.

Caption: General experimental workflow for characterizing surfactant properties.

Determination of Critical Micelle Concentration (CMC)

A. Surface Tensiometry

-

Scientific Rationale: This is a primary and highly reliable method applicable to both ionic and non-ionic surfactants.[12] It directly measures the surface activity of the molecules. Below the CMC, adding surfactant significantly lowers the surface tension of the solution as monomers populate the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[13] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[12]

-

Protocol:

-

Solution Preparation: Prepare a stock solution of deuterated sodium octanoate in high-purity H₂O or D₂O. Create a series of dilutions spanning the expected CMC (e.g., from 0.01 M to 1.0 M).

-

Instrument Calibration: Calibrate the surface tensiometer (using a Du Noüy ring or Wilhelmy plate method) with water of a known surface tension.

-

Measurement: Measure the surface tension of each prepared solution, ensuring temperature equilibrium (e.g., at 25.0 ± 0.1 °C). Allow sufficient time for each measurement to reach equilibrium.

-

Data Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The CMC is determined from the intersection of the two linear regions of the plot.[14]

-

B. Conductivity Measurement

-

Scientific Rationale: This method is excellent for ionic surfactants like sodium octanoate.[12] The conductivity of the solution changes with surfactant concentration. Below the CMC, the surfactant exists as individual ions (octanoate⁻ and Na⁺), and conductivity increases linearly with concentration. Above the CMC, the newly added monomers form micelles. Micelles are much larger and less mobile than individual ions, and they bind a fraction of the counterions, leading to a lower rate of conductivity increase.[14] The break in the slope of the conductivity vs. concentration plot corresponds to the CMC.

-

Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions in deionized water of known low conductivity.

-

Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductance of each solution, starting from the most dilute. Ensure no cross-contamination between samples.

-

Data Analysis: Plot specific conductance (κ) versus surfactant concentration (C).

-

CMC Determination: The plot will show two linear regions with different slopes. The intersection of these lines provides the CMC.[15]

-

Thermodynamics of Micellization

-

Scientific Rationale: The thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—quantify the driving forces of micellization.[8][10] By measuring the CMC at different temperatures, these parameters can be calculated, providing insight into whether the process is enthalpy- or entropy-driven. For most surfactants in water, micellization is largely entropy-driven due to the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect).[9]

-

Protocol:

-

CMC vs. Temperature: Determine the CMC of the deuterated sodium octanoate using one of the methods above (e.g., conductivity) at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

-

Gibbs Free Energy Calculation: Calculate the standard Gibbs free energy of micellization at each temperature using the equation: ΔG°mic ≈ RT * ln(CMC) (where R is the gas constant, T is the absolute temperature, and CMC is expressed as a mole fraction).

-

Enthalpy Calculation: Plot ln(CMC) versus 1/T. The slope of this line is equal to ΔH°mic/R, allowing for the calculation of the standard enthalpy of micellization (van't Hoff equation).

-

Entropy Calculation: Calculate the standard entropy of micellization using the fundamental thermodynamic relationship: ΔS°mic = (ΔH°mic - ΔG°mic) / T

-

Micelle Structure Characterization via SANS

-

Scientific Rationale: SANS is the premier technique for determining the size, shape, and aggregation number of micelles, and it is the primary reason for using deuterated surfactants.[2] By preparing the deuterated sodium octanoate in D₂O, the scattering contrast between the protonated micellar core and the deuterated solvent is maximized, yielding a strong scattering signal from the micelle's hydrophobic core.[16]

-

Protocol:

-

Sample Preparation: Prepare solutions of deuterated sodium octanoate in D₂O at a concentration well above the CMC.

-

SANS Measurement: Perform the SANS experiment over a suitable range of scattering vectors (q). The scattering intensity, I(q), is recorded as a function of q.

-

Data Modeling: Fit the resulting scattering curve, I(q), to established mathematical models for different shapes (e.g., spheres, ellipsoids, cylinders).[17]

-

Structural Parameter Extraction: The fitting process yields key structural parameters, including the radius of gyration, the aggregation number (the average number of monomers per micelle), and the shape (e.g., spherical or ellipsoidal).

-

Conclusion

Deuterated sodium octanoate is more than just an isotopically labeled analogue; it is an enabling tool for advanced materials and biophysical characterization. While its fundamental physicochemical properties, such as the CMC and thermodynamics of micellization, are broadly similar to its protonated counterpart, the subtle differences arising from the isotopic substitution are measurable. The true power of deuteration is realized in techniques like SANS, where it provides unparalleled clarity in resolving the structure and interactions within complex, self-assembled systems. A thorough understanding of the principles and protocols outlined in this guide allows researchers to fully leverage the unique advantages of deuterated surfactants in their scientific endeavors.

References

-

Journal of Chemical Education. Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques . [Online] Available at: [Link][15]

-

National Institutes of Health (NIH). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? . [Online] Available at: [Link][14]

-

Langmuir. Small Angle Neutron Scattering Study of Mixed AOT + Lecithin Reverse Micelles . [Online] Available at: [Link][18]

-

The University of Jordan. Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements . [Online] Available at: [Link][13]

-

KINO Scientific Instrument Inc. Determining Critical Micelle Concentration of surfactant . [Online] Available at: [Link][11]

-

Indian Academy of Sciences. Small-angle neutron scattering from micellar solutions . [Online] Available at: [Link][2]

-

PubChem. Sodium Octanoate-8,8,8-d3 . [Online] Available at: [Link][7]

-

Langmuir. Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles . [Online] Available at: [Link][4]

-

SciELO. molecular thermodynamics of micellization: micelle size distributions and geometry transitions . [Online] Available at: [Link][19]

-

Wikipedia. Thermodynamics of micellization . [Online] Available at: [Link][8]

-

The Good Scents Company. sodium octanoate, 1984-06-1 . [Online] Available at: [Link][20]

-

ResearchGate. Thermodynamics of self-assembly of sodium octanoate: Comparison with a fully fluorinated counterpart . [Online] Available at: [Link][10]

-

PubMed. Aggregation thermodynamics of sodium octanoate micelles studied by means of molecular dynamics simulations . [Online] Available at: [Link][9]

-

OSTI.GOV. Designing Mixed Detergent Micelles for Uniform Neutron Contrast . [Online] Available at: [Link][3]

-

MDPI. Small-Angle Neutron Scattering Study of Sodium Alkyl Sulfate Mixed Micelles . [Online] Available at: [Link][17]

-

ACS Publications. Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate . [Online] Available at: [Link]

-

Journal of Materials and Environmental Science. Surface and thermodynamic study of micellization of non ionic surfactant/diblock copolymer system as revealed by surface tension . [Online] Available at: [Link][21]

-

PubChem. Sodium octanoate . [Online] Available at: [Link][1]

-

Google Patents. CN109265304B - Synthesis method of deuterated compound . [Online] Available at: [5]

-

PubMed. From decanoate micelles to decanoic acid/dodecylbenzenesulfonate vesicles . [Online] Available at: [Link]

-

Google Patents. US5733984A - Process for the preparation of a deuterated compound . [Online] Available at: [6]

-

NIST Technical Series Publications. Temperature Effect on the Nanostructure of SDS Micelles in Water . [Online] Available at: [Link][16]

Sources

- 1. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 6. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 7. Sodium Octanoate-8,8,8-d3 | C8H15NaO2 | CID 162343614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 9. Aggregation thermodynamics of sodium octanoate micelles studied by means of molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. ncnr.nist.gov [ncnr.nist.gov]

- 19. scielo.br [scielo.br]

- 20. sodium octanoate, 1984-06-1 [thegoodscentscompany.com]

- 21. jmaterenvironsci.com [jmaterenvironsci.com]

Introduction: The Significance of Deuterated Fatty Acids

An In-depth Technical Guide to the Isotopic Enrichment of Sodium Octanoate-D15

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of Sodium octanoate-D15. It is designed to offer not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, serving as internal standards for quantitative analysis, and enhancing the pharmacokinetic profiles of therapeutic agents.[1][2] Sodium octanoate-D15, the perdeuterated form of the sodium salt of octanoic acid, is a medium-chain fatty acid where fifteen hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a significant mass shift, making it an ideal tracer for metabolic studies and a high-quality internal standard for mass spectrometry-based quantification.[3][4][5]

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a "kinetic isotope effect," which can slow down metabolic processes at deuterated sites. This property is increasingly exploited in drug development to create more stable and effective pharmaceuticals. The core value of Sodium octanoate-D15 lies in its high isotopic purity, which is critical for the accuracy of the data it helps generate.

Synthesis and Isotopic Enrichment Strategy

The synthesis of highly enriched Sodium octanoate-D15 requires a strategic approach that introduces deuterium early and efficiently, followed by a simple conversion to the final salt form. A common and effective strategy involves the deuteration of a suitable precursor followed by hydrolysis.

Causality Behind the Synthetic Route

The chosen pathway begins with a commercially available starting material and utilizes a robust deuteration reaction, followed by hydrolysis and salt formation. This multi-step process is designed for high yield and, crucially, for achieving maximum isotopic enrichment. An alternative approach could involve the biosynthesis of deuterated octanoic acid by feeding microorganisms a deuterated substrate, which can produce a partially deuterated polymer.[6] However, for achieving the high levels of specific enrichment required for D15, a chemical synthesis route is often more controlled and reliable. The hydrolysis of a deuterated amide is a well-documented method for producing the corresponding carboxylic acid with high fidelity of the isotopic label.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Sodium octanoate-D15 production.

Experimental Protocol: Synthesis of Sodium Octanoate-D15

This protocol is a synthesized representation of established methods for the deuteration of fatty acid derivatives.[7][8]

Step 1: Synthesis of Deuterated n-Octanamide

-

Reactor Setup: To a high-pressure stainless-steel reactor, add n-octanamide and a platinum group metal catalyst (e.g., 5% Ru/C).

-

Deuterium Source: Add D₂O as the deuterium source. The use of D₂O is a cost-effective and efficient method for hydrogen-deuterium exchange.[9][10]

-

Degassing: Seal the reactor and degas the mixture by purging with argon gas for approximately 10 minutes to remove oxygen, which can interfere with the catalytic process.[7]

-

Reaction: Heat the mixture to 180 °C with continuous stirring for 48 hours to ensure complete H/D exchange across all 15 non-labile C-H bonds.[7]

-

Work-up: After cooling, filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield crude deuterated n-octanamide.

Step 2: Hydrolysis to Octanoic Acid-D15

-

Reaction: Dissolve the deuterated n-octanamide in a solution of 6 M deuterated hydrochloric acid (DCl) in D₂O. Using deuterated reagents at this stage is critical to prevent back-exchange of deuterium for hydrogen.

-

Heating: Heat the mixture at 100 °C for 6 hours to drive the hydrolysis to completion.[7]

-

Extraction: After cooling, extract the resulting deuterated octanoic acid with an organic solvent such as diethyl ether.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude Octanoic Acid-D15.[7]

Step 3: Formation of Sodium Octanoate-D15

-

Neutralization: Dissolve the crude Octanoic Acid-D15 in a minimal amount of a suitable solvent (e.g., ethanol-d6).

-

Titration: Slowly add a stoichiometric amount of sodium hydroxide (NaOH) dissolved in D₂O while stirring. The pH should be carefully monitored and adjusted to be slightly basic (pH 8.5-10) to ensure complete salt formation.[11]

-

Isolation: The final product, Sodium octanoate-D15, can be isolated by evaporating the solvent under reduced pressure or by techniques like spray drying to obtain a pure, solid powder.[11]

Purification and Quality Control

The utility of an isotopically labeled standard is directly proportional to its chemical and isotopic purity. Therefore, a rigorous purification and characterization process is mandatory.

Purification Strategy

For a solid like Sodium octanoate-D15, recrystallization is an effective purification method. The choice of solvent is critical; a solvent system should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Analytical Characterization: A Self-Validating System

A multi-pronged analytical approach is essential to create a self-validating system that confirms the product's identity, chemical purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow Diagram

Caption: Quality control workflow for Sodium octanoate-D15.

Data Presentation: Analytical Specifications

| Parameter | Method | Specification | Rationale |

| Chemical Purity | HPLC, ¹H NMR | ≥ 98% | Ensures that analytical signals are not confounded by impurities. |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | High enrichment is critical for minimizing interference from the unlabeled analyte in tracer studies and quantitative assays.[5] |

| Structural Integrity | ¹H, ¹³C NMR | Conforms to structure | Confirms that the correct molecule has been synthesized without any side-product formation. |

| Molecular Weight | HRMS | Matches theoretical mass | Provides definitive confirmation of the elemental composition and successful deuteration. |

Experimental Protocol: Isotopic Enrichment Determination by LC-HRMS

This protocol outlines a general method for determining the isotopic enrichment of labeled molecules by mass spectrometry.[12]

-

Sample Preparation: Prepare a solution of the Sodium octanoate-D15 at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol. Also, prepare a solution of unlabeled Sodium octanoate at the same concentration.

-

LC-MS System: Use a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system. The liquid chromatography step separates the analyte from any non-volatile impurities.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

-

Scan Mode: Full scan mode to capture the entire isotopic cluster of the molecule.

-

Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.

-

-

Data Acquisition:

-

Inject the unlabeled standard to determine its retention time and natural isotopic distribution.

-

Inject the deuterated sample.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the unlabeled ([M-H]⁻) and labeled ([M-D₁₅-H]⁻) ions.

-

From the full scan mass spectrum of the labeled compound, integrate the peak areas for all significant isotopologues (M, M+1, M+2, etc., corresponding to D15, D14, D13 species).

-

Calculate the isotopic enrichment by determining the mole fraction of the fully deuterated species relative to all other isotopologues. The formula is: Isotopic Enrichment (%) = [Area(D₁₅) / Σ Areas(D₀ to D₁₅)] x 100

-

This calculation must account for the natural abundance of ¹³C.[12]

-

Applications in Research and Drug Development

The high purity and enrichment of Sodium octanoate-D15 make it a valuable tool in several advanced research areas:

-

Metabolic Flux Analysis: As a tracer, it allows scientists to follow the metabolic fate of octanoate in vivo, providing insights into fatty acid oxidation, lipid synthesis, and energy metabolism.[3][4] Deuterium-labeled fatty acids can be tracked as they are incorporated into more complex lipids.[13]

-

Quantitative Bioanalysis: It serves as an ideal internal standard for LC-MS based quantification of endogenous octanoate in biological matrices like plasma and tissue.[1][14] The co-elution of the labeled standard with the unlabeled analyte corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.[5][14]

-

Neutron Scattering: Perdeuterated molecules are crucial for contrast variation studies in Small-Angle Neutron Scattering (SANS), which is used to study the structure of complex biological systems like lipid nanoparticles.[15]

Conclusion

The isotopic enrichment of Sodium octanoate-D15 is a meticulous process that combines strategic chemical synthesis with rigorous analytical validation. From the initial H/D exchange reaction to the final confirmation of isotopic purity by HRMS, each step is designed to ensure the highest quality material. For researchers in drug metabolism, clinical diagnostics, and materials science, a well-characterized standard like Sodium octanoate-D15 is not just a reagent but a cornerstone of reliable and reproducible science. The methodologies described herein provide a framework for producing and validating this critical research tool, empowering scientists to push the boundaries of their fields.

References

- CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google P

-

González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. (URL: [Link])

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

Showing Compound Sodium octanoate (FDB011449) - FooDB. (URL: [Link])

-

Zhang, H., et al. (2025). Synthesis of deuterated molecules for Bio-SANS study. ACS Fall 2025. (URL: [Link])

-

Sato, N., et al. (2020). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 238, 05001. (URL: [Link])

-

Foster, L. J. R., et al. (2006). Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate. Biomacromolecules, 7(3), 802-808. (URL: [Link])

-

Sineva, L. V., et al. (2010). Synthesis of completely deuterated hydrocarbons. Catalysis in Industry, 2(3), 246-250. (URL: [Link])

-

Ståhlman, M., et al. (2010). Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control in Clinical Studies Using Plasma Samples. Journal of Proteome Research, 9(6), 2909-2915. (URL: [Link])

-

Effect of the addition of sodium octanoate (&, n = 7), sodium decanoate... - ResearchGate. (URL: [Link])

-

Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids - ACS Publications. (URL: [Link])

-

Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(9), 1589–1600. (URL: [Link])

-

Singh, S. P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(1), 49-57. (URL: [Link])

-

Wennerberg, J., & Dreisch, K. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144. (URL: [Link])

-

Burri, L., & Hohl, E. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73. (URL: [Link])

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC - PubMed Central. (URL: [Link])

-

van Brederode, J., et al. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 101-114. (URL: [Link])

- CN115159461A - Preparation method of sodium deuteride - Google P

-

Gauthier, C., et al. (2009). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of lipid research, 50(5), 981–988. (URL: [Link])

-

Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (URL: [Link])

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids - ChemRxiv. (URL: [Link])

-

Rohwedder, W. K., et al. (1979). Mass spectrometric analysis of deuterium dual labeled blood lipids. Biological Mass Spectrometry, 6(2), 67-71. (URL: [Link])

-

Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

Mayer, T. S., et al. (2023). Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 88(10), 6347–6353. (URL: [Link])

-

Isotope Labeling - Cerno Bioscience. (URL: [Link])

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (URL: [Link])

-

Stable Isotope-labeled Standards - Amerigo Scientific. (URL: [Link])

-

Yamashita, A., et al. (2025). Ex Vivo Measurement of Stable Isotope–Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 15(7), e5257. (URL: [Link])

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. (URL: [Link])

-

Chapter: 2 ENRICHED STABLE ISOTOPES - National Academies of Sciences, Engineering, and Medicine. (URL: [Link])

-

Rowlinson, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Bioscience Reports, 42(11), BSR20221379. (URL: [Link])

-

Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils - MDPI. (URL: [Link])

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins | Request PDF - ResearchGate. (URL: [Link])

-

NIH Public Access - eScholarship.org. (URL: [Link])

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics - ResearchGate. (URL: [Link])

-

Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview - YouTube. (URL: [Link])

-

Isotope Enrichment Using Microchannel Distillation Technology - Pacific Northwest National Laboratory. (URL: [Link])

Sources

- 1. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epj-conferences.org [epj-conferences.org]

- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google Patents [patents.google.com]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 15. Synthesis of deuterated molecules for Bio-SANS study - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Sodium Octanoate-D15 (CAS: 56408-90-3) for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Sodium octanoate-D15, a deuterated stable isotope-labeled compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core applications, underlying scientific principles, and practical methodologies related to this critical analytical standard.

Section 1: Foundational Understanding of Sodium Octanoate-D15

Sodium octanoate-D15 is the sodium salt of a fully deuterated eight-carbon saturated fatty acid, octanoic acid (also known as caprylic acid). The "-D15" designation signifies that all 15 hydrogen atoms on the acyl chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the cornerstone of its utility in advanced analytical techniques.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both the deuterated and non-deuterated forms is essential for its effective application.

| Property | Value | Source |

| Chemical Name | Sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

| CAS Number | 56408-90-3 | [1] |

| Molecular Formula | C₈D₁₅NaO₂ | [1] |

| Molecular Weight | 181.29 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Unlabeled CAS | 1984-06-1 (Sodium Octanoate) | [3] |

| Unlabeled MW | 166.19 g/mol | [3] |

The Principle of Isotopic Labeling and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a heavier, more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle change has profound implications, primarily through the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.

Because the C-D bond has a lower zero-point energy and requires more energy to break, reactions involving the cleavage of this bond proceed more slowly. In the context of drug development, if the deuteration occurs at a site of metabolic transformation (e.g., a site of oxidation by cytochrome P450 enzymes), the metabolism of the deuterated compound can be significantly slowed. This can lead to:

-

Altered Pharmacokinetic Profiles: Slower metabolism can result in a longer half-life, increased exposure (AUC), and potentially lower peak concentrations (Cmax) of a drug.[4]

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce its formation.

-

Improved Therapeutic Index: By modifying the pharmacokinetic profile, deuteration can lead to a more favorable balance between efficacy and toxicity.

This principle is fundamental to the "deuterated drug" strategy in pharmaceutical development, where deuterium is strategically incorporated into a drug molecule to improve its metabolic stability.

Section 2: Core Applications in Research and Development

While the KIE is relevant to deuterated drugs, the primary application of Sodium octanoate-D15 is not as a therapeutic agent itself, but as a critical tool in the analytical chemist's arsenal.

The Gold Standard: Internal Standard for Mass Spectrometry

The most prevalent use of Sodium octanoate-D15 is as an internal standard (IS) for the quantitative analysis of endogenous or xenobiotic octanoic acid and related compounds by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

An ideal internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical workflow, from sample preparation to detection.[6] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-labeled counterparts.[5] They co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the MS source. However, due to their mass difference, they are easily distinguished by the mass spectrometer.

By adding a known amount of Sodium octanoate-D15 to a sample at the beginning of the workflow, any loss of the target analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which corrects for these variations and ensures high accuracy and precision.[7]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Metabolic and Pharmacokinetic Tracer Studies

Beyond its role as a passive internal standard, Sodium octanoate-D15 can be actively used as a tracer to study the in vivo metabolism and pharmacokinetics of medium-chain fatty acids.[8][9] By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[4]

The metabolic products of Sodium octanoate-D15 will also be deuterated, allowing for their identification and quantification in complex biological matrices. This is invaluable for:

-

Mapping Metabolic Pathways: Identifying novel metabolites and understanding the flux through different metabolic routes.

-

Studying Fatty Acid Oxidation: Deuterated fatty acids produce deuterated water as a direct byproduct of β-oxidation, which can be detected to measure metabolic flux.

-

Investigating Disease States: Comparing the metabolism of deuterated tracers in healthy versus diseased models to understand metabolic dysregulation.

Protein Stabilization in Drug Formulation

In its non-deuterated form, sodium octanoate is widely used as a stabilizer for proteins in pharmaceutical formulations, most notably for human serum albumin (HSA).[3] It is added during the pasteurization process (heating at 60°C for 10 hours) to prevent thermal denaturation of the albumin.[10] While Sodium octanoate-D15 itself is not typically used for this purpose due to cost, understanding this function is critical for drug development professionals formulating protein-based therapeutics. The principles of stabilization are directly transferable.

Section 3: Methodologies and Protocols

This section provides detailed, practical guidance for the use of Sodium octanoate-D15 in a typical research setting.

Quality Control and Purity Assessment

The reliability of any quantitative study hinges on the purity of the internal standard. For Sodium octanoate-D15, two critical parameters must be validated:

-

Chemical Purity: The percentage of the material that is the desired compound, irrespective of isotopic composition. This is typically assessed by standard analytical techniques like HPLC with UV or MS detection.

-

Isotopic Enrichment: The percentage of the labeled molecules that contain the desired number of deuterium atoms. This is crucial as the presence of unlabeled or partially labeled species can interfere with quantification. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this assessment.[11]

Caption: Key quality control parameters and analytical techniques for Sodium Octanoate-D15.

Protocol: Quantification of Octanoic Acid in Human Plasma using LC-MS/MS

This protocol outlines a representative method for the quantification of endogenous octanoic acid in human plasma, employing Sodium octanoate-D15 as an internal standard.

1. Materials and Reagents:

-

Sodium Octanoate-D15 (Internal Standard)

-

Octanoic Acid (Analyte Standard)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Octanoic Acid in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Sodium Octanoate-D15 in methanol.

-

Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of working solutions. These will be used to spike blank plasma to create the calibration curve (e.g., 1 - 1000 ng/mL).

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of blank plasma, QC plasma, or study sample plasma into the appropriate tubes.

-

To each tube, add 150 µL of the IS Working Solution (this performs the protein precipitation and adds the internal standard simultaneously).

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for fatty acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure fatty acids are in their protonated form for better retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate | A typical gradient for eluting fatty acids. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Injection Volume | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM for high sensitivity and selectivity. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Fatty acids readily form [M-H]⁻ ions. |

| MRM Transitions | Octanoic Acid: Q1: 143.1 -> Q3: 143.1 (pseudo-MRM) or a characteristic fragment; Sodium Octanoate-D15: Q1: 158.2 -> Q3: 158.2 | Since fatty acids often don't fragment readily, monitoring the precursor ion is common. Optimization is key.[12][13] |

| Source Params | Capillary Voltage: ~3.0 kV, Gas Temp: ~350°C, Gas Flow: ~10 L/min | Must be optimized for the specific instrument and compound. |

| Collision Energy | Optimized for fragmentation if applicable | The energy required to generate the product ion.[14][15] |

5. Bioanalytical Method Validation: This developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[11] Key validation parameters include:

-

Selectivity and Specificity: No interference from endogenous matrix components at the retention times of the analyte and IS.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

-

Calibration Curve: Linearity, range, and a weighting factor (e.g., 1/x²) determined.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that meets accuracy and precision criteria.

-

Recovery and Matrix Effect: Assesses the efficiency of the extraction and the impact of the biological matrix on ionization.

-

Stability: Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Section 4: Conclusion and Future Perspectives

Sodium octanoate-D15 is an indispensable tool for modern bioanalysis. Its role as a gold-standard internal standard enables the accurate and precise quantification of octanoic acid and related medium-chain fatty acids, which is fundamental to basic research, clinical diagnostics, and drug development. Furthermore, its application as a metabolic tracer offers a powerful, non-radioactive method to probe the intricacies of fatty acid metabolism in vivo.

As analytical instrumentation continues to improve in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like Sodium octanoate-D15 will only increase. Its continued use will be pivotal in advancing our understanding of metabolic diseases and in the development of safer, more effective medicines.

References

-

Guo, K., et al. (n.d.). Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS. National Institutes of Health. [Link]

-

Flangea, C., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. National Institutes of Health. [Link]

-

Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

-

Koch, E., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]

-

Shimadzu. (n.d.). 01-00758-EN MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

-

The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]

-

ResearchGate. (n.d.). Limitations of deuterium‐labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

-

Waters. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]

-

Patton, G. M., & Lowenstein, J. M. (1979). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Biochemistry, 18(14), 3186-8. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Allied Academies. (2014). Development and Validated Bio-analytical Method for Quantification of Fats in Fecal and Food Samples and its Incurred Sample Reanalysis: Application in Clinical Study. [Link]

-

ResearchGate. (n.d.). Optimized MRM transitions for profiling of free fatty acids. [Link]

-

Journal of Applied Bioanalysis. (2024). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. [Link]

-

ResearchGate. (n.d.). Optimized MRM transitions. [Link]

-

PubChem. (n.d.). Sodium octanoate. [Link]

-

El-Beqqali, A., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. [Link]

-

ResearchGate. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. [Link]

-

Emken, E. A., et al. (1990). Metabolism in vivo of deuterium-labelled linolenic and linoleic acids in humans. Biochemical Society Transactions, 18(5), 766-9. [Link]

-

ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. [Link]

-

Analytica Chemie. (n.d.). Sodium Octanoate-d15. [Link]

-

ResearchGate. (n.d.). Optimized MRM transition parameters for the analyzed amino acids. Two.... [Link]

-

ResearchGate. (n.d.). Simplified illustration of medium-chain fatty acid metabolism.... [Link]

-

Analytica Chemie. (n.d.). Sodium Octanoate-d15. [Link]

-

Lee, W. N., et al. (1995). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Analytical Biochemistry, 226(1), 100-6. [Link]

-

Pouteau, E., et al. (1998). In vivo study of the biosynthesis of long-chain fatty acids using deuterated water. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Anraku, M., et al. (2015). Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture. PLoS One, 10(5), e0125175. [Link]

Sources

- 1. Sodium Octanoate-d15 – Analytica Chemie [staging.analyticachemie.in]

- 2. Sodium Octanoate-d15 - Analytica Chemie [analyticachemie.in]

- 3. Sodium octanoate | C8H15NaO2 | CID 23664772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism in vivo of deuterium-labelled linolenic and linoleic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 8. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. alliedacademies.org [alliedacademies.org]

A Technical Guide to Sodium Octanoate-D15: Properties, Applications, and Methodologies for Quantitative Analysis

Abstract

This technical guide provides a comprehensive overview of Sodium Octanoate-D15, a stable isotope-labeled internal standard crucial for high-precision quantitative analysis. We will explore its fundamental physicochemical properties, the theoretical principles underpinning its application, and detailed protocols for its use in liquid chromatography-mass spectrometry (LC-MS) workflows. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reproducible methods for the quantification of octanoic acid and related compounds in complex biological matrices.

Core Physicochemical Properties of Sodium Octanoate-D15

Sodium Octanoate-D15 is the deuterated form of Sodium Octanoate, where fifteen hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution is the key to its function, providing a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, without significantly altering its chemical behavior.

Table 1: Key Properties of Sodium Octanoate-D15

| Property | Value | Source(s) |

| Molecular Weight | 181.29 g/mol | [2][3][4] |

| Exact Mass | 181.19112519 u | [2] |

| Chemical Formula | C₈D₁₅NaO₂ | [2][3] |

| Structural Formula | CD₃(CD₂)₆COONa | [2][4] |

| CAS Number | 56408-90-3 | [2][3][4] |

| Synonyms | Octanoic-d15 acid, sodium salt; Sodium Caprylate-d15 | [3][4][5] |

| Appearance | White Powder | [3] |

| Typical Isotopic Purity | ≥98 atom % D | [2][4] |

| Storage Conditions | Store at 2-8°C for long-term stability. | [3][4] |

The Principle of Stable Isotope Dilution for Quantitative Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) like Sodium Octanoate-D15 is the gold standard in quantitative mass spectrometry.[6] The underlying principle, known as stable isotope dilution, provides a robust method to correct for analytical variability that can compromise data quality.

Causality Behind the Method's Efficacy:

The core strength of a deuterated standard lies in its near-perfect chemical and physical homology to the target analyte.[7] Because the only difference is the isotopic composition, the deuterated standard and the native analyte exhibit virtually identical behavior throughout the entire analytical workflow:

-

Sample Extraction: They share the same recovery efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of the target analyte during this stage is mirrored by a proportional loss of the internal standard.[7][8]

-

Chromatographic Separation: They co-elute during liquid chromatography, meaning they experience the same retention time and peak shape.[6][9]

-

Ionization Efficiency: They respond almost identically to ionization conditions within the mass spectrometer source (e.g., electrospray ionization). This is critical for correcting "matrix effects," where co-eluting compounds from a complex sample matrix (like plasma or urine) can unpredictably suppress or enhance the analyte's signal.[6][7][8]

By adding a known concentration of Sodium Octanoate-D15 to every sample, standard, and quality control at the very beginning of the process, it acts as a reliable internal reference. The final quantification is based on the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio remains constant even if absolute signal intensities fluctuate due to sample loss or matrix effects, thus ensuring high accuracy and precision.[8][10]

Standard Workflow for LC-MS Quantification

The integration of a deuterated internal standard is a seamless part of the bioanalytical workflow. The diagram below illustrates the key stages where the standard ensures data integrity.

Caption: LC-MS workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Octanoic Acid in Human Plasma

This section provides a validated, step-by-step methodology for using Sodium Octanoate-D15 to quantify octanoic acid in a complex biological matrix.

4.1. Materials and Reagents

-

Sodium Octanoate-D15 (Internal Standard, IS)

-

Octanoic Acid (Analyte Standard)

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

Formic Acid

-

Human Plasma (K₂EDTA)

4.2. Preparation of Stock and Working Solutions

-

IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sodium Octanoate-D15 and dissolve in 10 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Octanoic Acid and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50:50 acetonitrile:water to reach a final concentration of 100 ng/mL. This solution will be used for spiking.

-

Calibration Standards: Perform serial dilutions of the Analyte Stock Solution in blank, pooled human plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

4.3. Sample Preparation: Protein Precipitation This protocol is designed to be self-validating by treating all samples, calibrators, and quality controls identically.

-

Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL) to every tube.

-

Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS analysis.

4.4. Suggested LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (Analyte) | Example: 143.1 -> 99.1 (Q1 -> Q3) |

| MRM Transition (IS) | Example: 158.2 -> 113.2 (Q1 -> Q3) |

Note: MRM transitions are instrument-dependent and must be optimized empirically.

Data Analysis and Interpretation

-

Integration: Integrate the peak areas for both the analyte and the internal standard (Sodium Octanoate-D15) in the chromatograms.

-

Ratio Calculation: For each injection, calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Calibration Curve: Plot the Peak Area Ratio versus the nominal concentration for the calibration standards. Perform a linear regression with 1/x² weighting. The regression should yield a coefficient of determination (R²) ≥ 0.995 for acceptance.

-

Quantification: Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

Sodium Octanoate-D15 is an indispensable tool for modern analytical science. Its molecular weight of 181.29 g/mol and high isotopic purity make it an ideal internal standard for mass spectrometry.[2][4] By leveraging the principle of isotope dilution, it enables researchers to overcome the inherent challenges of analyzing compounds in complex matrices, providing a foundation for accurate, reproducible, and trustworthy quantitative results in drug development, clinical diagnostics, and metabolic research.

References

-

Sodium octanoate-d15. Alfa Chemistry.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem.

-

Sodium Octanoate-d15. Analytica Chemie.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

Sodium Octanoate-d15. C/D/N Isotopes.

-

Sodium Octanoate-D15. Simson Pharma Limited.

-

Octanoate-d15 sodium. MedChemExpress.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Quora.

-

Sodium Octanoate-d15. LGC Standards.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sodium Octanoate-d15 – Analytica Chemie [staging.analyticachemie.in]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Buy Online CAS Number 56408-90-3 - TRC - Sodium Octanoate-d15 | LGC Standards [lgcstandards.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. texilajournal.com [texilajournal.com]

The Unseen Shield: A Technical Guide to the Enhanced Stability of Deuterated Fatty Acids

For researchers, scientists, and drug development professionals vested in the intricate world of lipidomics and therapeutics, the quest for molecular stability is paramount. This guide delves into the core principles governing the enhanced stability of deuterated fatty acids (D-FAs), providing a technical exploration of the underlying mechanisms, methodologies for stability assessment, and the profound implications for an array of research and clinical applications. We move beyond a superficial overview to offer a causal understanding of experimental choices, ensuring that the protocols described herein are not merely instructional but self-validating systems.

The Achilles' Heel of Polyunsaturated Fatty Acids: A Primer on Oxidative Degradation